molecular formula C16H23ClN2O2 B14796371 (R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14796371
M. Wt: 310.82 g/mol
InChI Key: XCTBVQRSGNTTDV-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-chlorobenzyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation at the α-carbon positions. Common oxidants and outcomes include:

Reagent/ConditionsOxidation SiteProduct FormedKey Observations
KMnO₄ (aqueous, acidic)α-C adjacent to nitrogenPyrrolidone derivativeForms lactam via C–H bond cleavage
mCPBA (CH₂Cl₂, 0°C to RT)Benzylic C–H bondChlorobenzyl ketoneEpoxidation not observed

Oxidation preserves the tert-butyl carbamate group due to its steric protection. The chlorobenzyl group remains inert under these conditions.

Reduction Reactions

The carbamate moiety and aromatic system demonstrate reducible functionality:

Reagent/ConditionsTarget GroupProduct FormedSelectivity Notes
LiAlH₄ (THF, reflux)Carbamate C=O bondFree amine (pyrrolidin-3-amine)Leaves chlorobenzyl intact
H₂/Pd-C (EtOH, 25°C)Aromatic Cl substituentDechlorinated benzyl derivativeRequires elevated H₂ pressure

Reductive cleavage of the carbamate generates the primary amine, a critical intermediate for further functionalization.

Nucleophilic Substitution

The chlorobenzyl group participates in SNAr reactions under specific conditions:

Reagent/ConditionsLeaving GroupNucleophileProduct
NaN₃ (DMF, 120°C)ChlorineAzideBenzyl azide derivative
KSCN (CuI, DMSO, 80°C)ChlorineThiocyanateThiobenzyl analog

Substitution occurs regioselectively at the meta-chlorine position due to electronic deactivation by the adjacent substituents.

Hydrolysis and Rearrangement

Controlled hydrolysis reveals stability trends:

ConditionsSite of HydrolysisProductMechanism
6M HCl (reflux)Carbamate C–O bondTert-butanol + pyrrolidine-3-amineAcid-catalyzed cleavage
NaOH (aq., 50°C) Ester linkage (if present)Decarboxylated amineBase-mediated elimination

The carbamate group is stable under mild basic conditions but hydrolyzes readily in strong acids .

Cross-Coupling Reactions

The chlorobenzyl group enables transition-metal-catalyzed couplings:

Catalyst/SystemCoupling PartnerProductYield (%) [Ref]
Pd(PPh₃)₄, K₂CO₃ (toluene)Phenylboronic acidBiaryl derivative68–72
CuI, proline (DMSO)Terminal alkyneBenzyl-alkyne conjugate55–60

These reactions highlight the compound’s utility in constructing complex architectures.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pyrrolidine ring and the 3-chlorobenzyl group play crucial roles in its binding affinity and specificity .

Biological Activity

(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the molecular formula C16H23ClN2O2 and a molecular weight of approximately 310.82 g/mol, this compound includes a pyrrolidine ring, a 3-chlorobenzyl substituent, and a tert-butyl carbamate moiety. The presence of the chlorine atom in the benzyl group is hypothesized to enhance its reactivity and biological activity, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties and may selectively target specific biological pathways, which could lead to therapeutic applications .

Binding Affinity Studies

Interaction studies have indicated that this compound may possess significant binding affinity to certain receptors or enzymes. For instance, research on structurally related compounds has shown promising results in inhibiting specific enzyme activities, suggesting that this compound may exhibit similar effects .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of these compounds:

Compound NameMolecular FormulaUnique Features
(R)-tert-Butyl pyrrolidin-3-ylcarbamateC13H21N2O2Lacks chlorobenzyl substitution
(S)-tert-Butyl pyrrolidin-3-ylcarbamateC13H21N2O2Enantiomeric form
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamateC14H25N2O2Contains a methyl substitution
tert-Butyl pyrrolidin-2-ylmethylcarbamateC14H25N2O2Different positional isomer
tert-Butyl pyrrolidin-3-ylcarbamate hydrochlorideC13H22ClN2O2Salt form with chloride ion

The distinct presence of the 3-chlorobenzyl group in this compound is expected to enhance its biological activity and specificity compared to these other compounds.

Case Studies

Recent studies have explored the pharmacological profile of related compounds, providing insights into their therapeutic potential. For example:

  • Antimicrobial Activity : A study on similar pyrrolidine derivatives demonstrated significant antimicrobial effects against various bacterial strains, suggesting that this compound may also exhibit such properties .
  • Enzyme Inhibition : Research has shown that carbamates with similar structures can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes, potentially resulting in therapeutic benefits for conditions such as cancer or metabolic disorders.

Properties

IUPAC Name

tert-butyl N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTBVQRSGNTTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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